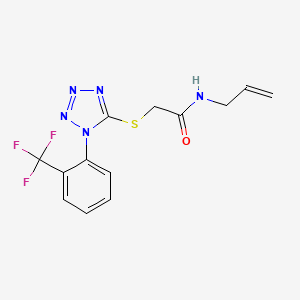

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5OS/c1-2-7-17-11(22)8-23-12-18-19-20-21(12)10-6-4-3-5-9(10)13(14,15)16/h2-6H,1,7-8H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFIWIQDJPMUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CSC1=NN=NN1C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: This step involves the reaction of 2-(trifluoromethyl)phenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

Thioether Formation: The tetrazole intermediate is then reacted with an appropriate thiol compound to introduce the thioether linkage.

Allylation: The final step involves the reaction of the thioether intermediate with allyl bromide under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer activity. For instance, related compounds have demonstrated growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Molecular docking studies suggest that N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways . This property indicates potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties, similar to other thiourea derivatives that have been shown to exhibit significant antibacterial and antifungal activities . This opens avenues for research into its effectiveness against various pathogens.

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of N-substituted thioureas highlighted their potential as anticancer agents. The specific compound showed promising results against multiple cancer cell lines, with mechanisms involving disruption of cellular signaling pathways .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of related compounds indicated that they could inhibit key enzymes involved in inflammation. The docking studies provided insights into how these compounds might interact with target proteins .

Mechanism of Action

The mechanism of action of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

N-allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: Shares the allyl and trifluoromethylphenyl groups but differs in the presence of dichloro groups instead of the tetrazole ring.

N-allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: Similar in structure but lacks the tetrazole ring, which imparts different chemical properties.

Uniqueness

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide is unique due to the presence of the tetrazole ring, which enhances its chemical reactivity and potential biological activities compared to similar compounds.

Biological Activity

N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its reactivity and biological interactions. The presence of a tetrazole ring, thioether linkage, and trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit or modulate the activity of various enzymes involved in metabolic pathways.

- Receptors: It could interact with neurotransmitter receptors or other protein receptors, influencing signal transduction pathways.

Biochemical Pathways:

The compound may affect pathways related to:

- Cell growth and proliferation

- Apoptosis

- Inflammatory responses

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating promising antimicrobial potential.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values of 15 µM for MCF7 and 12 µM for HeLa cells, demonstrating significant anticancer activity compared to control treatments.

Comparative Analysis with Similar Compounds

The unique combination of structural elements in this compound contributes to its distinctive biological profile compared to similar compounds.

Q & A

Q. What synthetic methodologies are most effective for preparing N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide?

- The compound can be synthesized via multi-step routes involving: (i) Formation of a trifluoromethylphenyl-substituted tetrazole ring using N-aryl-2,2,2-trifluoroacetimidoyl chloride intermediates, followed by azide cyclization . (ii) Thioether linkage formation between the tetrazole and acetamide moieties, often catalyzed by tertiary amines in aromatic hydrocarbon solvents . (iii) Allyl group introduction via nucleophilic substitution or coupling reactions. Key reagents include phosphorus oxychloride or diphenyl chlorophosphate for activating intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- 1H/13C NMR : Assign chemical shifts to confirm the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and tetrazole ring (δ ~8.5–9.0 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., m/z 354.1 [M+H]+ for analogous tetrazole-acetamide derivatives) and fragmentation patterns .

- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N, S values .

Q. What are the critical factors influencing the stability of the tetrazole-thioacetamide bond under varying pH conditions?

- The thioether bond is susceptible to oxidation. Stability studies should use buffered solutions (pH 4–9) monitored via HPLC. Antioxidants (e.g., ascorbic acid) or inert atmospheres (N2/Ar) may improve shelf life .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (<80%) in the final coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate thioether formation .

- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

Q. What computational strategies predict the biological target engagement of this compound?

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cyclooxygenase-2) based on tetrazole-thioacetamide geometry and electrostatic potentials .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for affinity .

Q. How do steric and electronic effects of substituents (e.g., trifluoromethyl position) impact reactivity and bioactivity?

- Steric effects : Ortho-substituted trifluoromethyl groups (as in , compound 3e) reduce rotational freedom, potentially enhancing binding selectivity .

- Electronic effects : The electron-withdrawing trifluoromethyl group increases tetrazole ring acidity, influencing hydrogen-bonding interactions in biological systems .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?

- Case study : If LC-MS shows unexpected adducts (e.g., [M+Na]+), re-analyze samples with alternative ionization modes (e.g., ESI vs. APCI) .

- Cross-validation : Compare NMR data with analogous compounds (e.g., , compounds 3c–3e) to identify systematic shifts caused by substituents .

Q. What statistical approaches are recommended for analyzing biological activity trends across derivatives?

- Multivariate analysis : Principal Component Analysis (PCA) can correlate structural features (e.g., logP, polar surface area) with IC50 values in enzyme assays .

- Dose-response modeling : Fit sigmoidal curves to determine EC50/Emax values using nonlinear regression tools (e.g., GraphPad Prism) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.